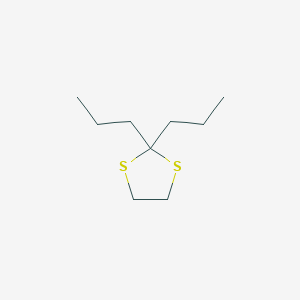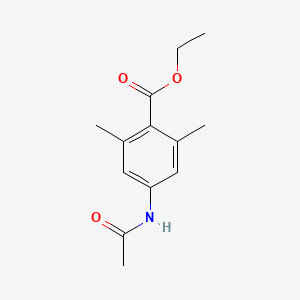
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and two methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 2,6-dimethylbenzoic acid, is first alkylated to introduce the ethyl ester group.
Acetylation: The intermediate product is then acetylated to introduce the acetylamino group.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.
化学反応の分析
Types of Reactions
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a local anesthetic due to its structural similarity to other anesthetic compounds.
Materials Science: The compound is explored for its use in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
作用機序
The mechanism of action of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate (Benzocaine): A well-known local anesthetic with a similar structure but lacks the acetylamino group.
Procaine: Another local anesthetic with a similar mechanism of action but different substituents on the benzene ring.
Tetracaine: A more potent local anesthetic with additional alkyl groups.
Uniqueness
Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is unique due to the presence of both acetylamino and ethyl ester groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
特性
CAS番号 |
5414-93-7 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 4-acetamido-2,6-dimethylbenzoate |
InChI |
InChI=1S/C13H17NO3/c1-5-17-13(16)12-8(2)6-11(7-9(12)3)14-10(4)15/h6-7H,5H2,1-4H3,(H,14,15) |
InChIキー |
JAMYNVNGMNMGRV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1C)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
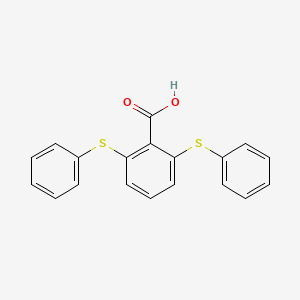
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

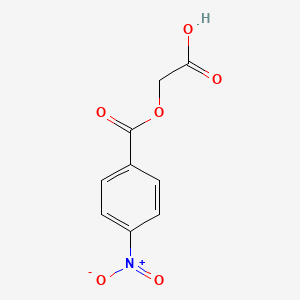
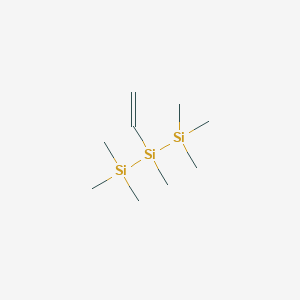
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

